Epofolate

Catalog No.
S548466
CAS No.
958646-17-8
M.F
C67H92N16O22S3
M. Wt
1569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epofolate

CAS Number

958646-17-8

Product Name

Epofolate

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C67H92N16O22S3

Molecular Weight

1569.7 g/mol

InChI

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1

InChI Key

TURJYGRXEJIBGT-OCOMGVANSA-N

SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

solubility

Soluble in DMSO, not in water

Synonyms

Code name: BMS753493; BMS-753493; BMS 753493.

Canonical SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C

The exact mass of the compound Epofolate is 1568.5734 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epofolate (CAS: 958646-17-8), also known as BMS-753493, is a highly specialized ~1570 Da bioconjugate linking a potent microtubule-stabilizing epothilone analog (BMS-748285) to a folic acid targeting moiety[1]. For procurement professionals and materials scientists, Epofolate serves as a critical benchmark in targeted drug delivery systems, offering a precise, cleavable linker architecture that mandates strict cold-chain handling and pH-controlled formulation[1]. Unlike generic cytotoxic agents, its procurement is justified by its utility as a fully characterized, dual-domain reference standard for evaluating folate receptor (FR)-mediated endocytosis and downstream ultrafiltration purification protocols [1].

Attempting to substitute Epofolate with unconjugated epothilones (such as BMS-748285 or ixabepilone) or simple co-mixtures of free folic acid and epothilones fundamentally fails to replicate the required receptor-mediated internalization mechanism [1]. Unconjugated epothilones exhibit non-specific tissue distribution, lacking the 2.0- to 3.0-fold preferential partitioning into FR-overexpressing microenvironments that the intact covalent conjugate provides [1]. Furthermore, using generic epothilones cannot model the unique aqueous stability, endotoxin clearance challenges, and zwitterionic isolation requirements inherent to processing high-molecular-weight targeted conjugates [2].

Receptor-Specific Tissue Partitioning vs. Unconjugated Baseline

In comparative in vivo models bearing both FR-positive and FR-negative xenografts, Epofolate demonstrated a 2.0- to 3.0-fold greater accumulation of the active payload in FR-positive tissues [1]. In contrast, the unconjugated BMS-748285 baseline showed no differential uptake (<1.2-fold difference) between the two tissue types [1]. This quantitative divergence confirms that the intact conjugate is strictly required to achieve targeted partitioning.

Evidence DimensionFR+ vs. FR- tissue uptake ratio
Target Compound Data2.0- to 3.0-fold selective uptake (Epofolate)
Comparator Or Baseline<1.2-fold selective uptake (Unconjugated BMS-748285)
Quantified DifferenceUp to 2.5x enhancement in target-specific partitioning
ConditionsCD2F1 mice bearing dual 98M109 (FR+) and M109 (FR-) xenografts, measured via LC-MS/MS

Buyers modeling targeted delivery systems must procure the intact conjugate rather than the free payload to ensure receptor-driven biodistribution.

Endotoxin Clearance and Process Recovery via Ultrafiltration

During the purification of Epofolate from aqueous phosphate buffers, endotoxin contamination is a critical process bottleneck. Implementing a dead-end 10 kDa ultrafiltration step at 5 °C successfully removes endotoxin while maintaining a nearly quantitative API recovery of 98% [1]. Standard preparative reverse-phase HPLC alone fails to clear this bioburden, making the ultrafiltration protocol a mandatory, quantified step for yielding parenteral-grade material[1].

Evidence DimensionAPI recovery post-endotoxin clearance
Target Compound Data98% recovery via 10 kDa ultrafiltration at 5 °C
Comparator Or BaselineStandard preparative HPLC (fails endotoxin release specifications)
Quantified DifferenceComplete endotoxin clearance with <2% loss of active pharmaceutical ingredient
ConditionsAqueous drug substance solution (10-15 mg/mL) processed via regenerated cellulose membranes

Procurement teams scaling up bioconjugate manufacturing can rely on Epofolate as a validated model for high-yield endotoxin removal using standard 10 kDa membranes.

Aqueous Formulation Stability and Cold-Chain Requirements

The structural integrity of Epofolate is highly sensitive to pH and temperature, exhibiting a U-shaped pH-stability profile with maximum stability strictly between pH 6 and 7[1]. At 30 °C, the compound undergoes 2% degradation within just 6 hours in aqueous solutions (1.2-5.9 g/L), whereas the unconjugated epothilone is significantly more robust thermally [1]. Consequently, the sodium salt formulation must be maintained at -70 °C for long-term stability, dictating strict cold-chain procurement [1].

Evidence DimensionAqueous thermal degradation rate
Target Compound Data2% degradation in 6 hours at 30 °C
Comparator Or BaselineStable baseline at -70 °C and pH 6-7
Quantified DifferenceRapid macrocycle/linker hydrolysis at ambient temperatures vs. subzero stability
Conditions1.2-5.9 g/L aqueous solution, monitored via HPLC

Purchasing decisions must account for specialized -70 °C storage and pH-controlled buffering to prevent premature cleavage of the targeting linker.

In Vitro Specificity via Competitive Ligand Abolishment

The cytotoxic efficacy of Epofolate is entirely dependent on folate receptor availability. When co-administered with a 20-fold excess of free folic acid or a folate analog, the cell-killing effect of Epofolate is completely abolished in FR-positive human tumor models [1]. This demonstrates that the compound's activity is not due to non-specific leakage of the epothilone payload, distinguishing it from generic cytotoxic mixtures [1].

Evidence DimensionCytotoxicity in FR+ cell lines
Target Compound DataPotent cytotoxicity (Epofolate alone)
Comparator Or BaselineComplete abolishment of cytotoxicity (Epofolate + 20x excess folic acid)
Quantified Difference100% suppression of targeted activity by competitive inhibition
ConditionsClonogenic assays in FR-positive KB and IGROV human tumor cell lines

Researchers require this specific conjugate to perform validated competitive binding assays that prove receptor-mediated internalization.

Benchmark Standard for Folate-Receptor Targeted Delivery Models

Because Epofolate demonstrates a quantified 2.0- to 3.0-fold preferential uptake in FR-positive tissues over FR-negative tissues, it is the ideal procurement choice as a positive control in in vivo biodistribution studies [2]. Researchers developing novel linker-payload architectures should use this compound to benchmark receptor-mediated endocytosis against unconjugated payloads [2].

Validation of Endotoxin Removal Workflows in Bioconjugate Manufacturing

Given its molecular weight of ~1570 Da and established clearance protocols, Epofolate serves as an excellent process-validation material for downstream purification [3]. Industrial process engineers can procure this compound to validate dead-end 10 kDa ultrafiltration systems, ensuring high-yield (>98%) endotoxin removal from aqueous small-molecule bioconjugates [3].

Development of pH-Sensitive and Cold-Chain Formulation Protocols

Due to its rapid degradation at ambient temperatures (2% loss in 6 hours at 30 °C) and its U-shaped pH stability profile, Epofolate is highly relevant for materials scientists designing advanced formulation buffers [1]. It provides a rigorous test case for stabilizing complex, cleavable zwitterionic conjugates at pH 6-7 under strict -70 °C cold-chain conditions[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

16

Exact Mass

1568.57342215 g/mol

Monoisotopic Mass

1568.57342215 g/mol

Heavy Atom Count

108

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3XAW4B1DP

Wikipedia

Epofolate

Dates

Last modified: 07-15-2023
1: Vlahov IR, Vite GD, Kleindl PJ, Wang Y, Santhapuram HK, You F, Howard SJ, Kim  SH, Lee FF, Leamon CP. Regioselective synthesis of folate receptor-targeted agents derived from epothilone analogs and folic acid. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4578-81. Epub 2010 Jun 8. PubMed PMID: 20594844.

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